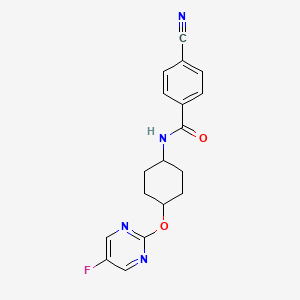
4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" is a synthetic organic molecule that has garnered attention due to its unique chemical structure and potential applications
Métodos De Preparación
The synthesis of "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" involves several steps, typically starting with commercially available reagents. Common synthetic routes include:
Preparation of the intermediate 5-fluoropyrimidine: This is achieved through halogenation reactions involving fluorine sources such as diethylaminosulfur trifluoride.
Coupling the intermediate with a cyclohexyl moiety: This often involves the use of cyclohexanol derivatives under dehydrating conditions.
Formation of the benzamide core: Utilizing benzoic acid derivatives reacted under amide-bond forming conditions with reagents like carbodiimides or coupling agents such as EDCI or DCC.
Introduction of the cyano group: Typically achieved by nucleophilic substitution reactions involving cyanide sources.
Industrial production methods often mirror these synthetic routes but are optimized for scalability, involving continuous flow reactors and automated synthesizers to ensure efficiency and yield.
Análisis De Reacciones Químicas
"4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" participates in various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reductive processes can target specific functional groups within the molecule, using agents like lithium aluminium hydride for reductions.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible, often leveraging halogenated intermediates and nucleophiles.
Hydrolysis: : The amide bond within the compound can be hydrolyzed under acidic or basic conditions, forming carboxylic acids and amines.
Common reagents and conditions include organic solvents like dichloromethane or methanol, catalysts such as palladium on carbon, and conditions ranging from room temperature to elevated temperatures under reflux.
Aplicaciones Científicas De Investigación
This compound finds applications across various scientific disciplines:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, enabling the exploration of novel chemical reactions.
Biology: : The structure-activity relationship of this molecule makes it an interesting candidate for studying enzyme interactions and cellular pathways.
Medicine: : Potential therapeutic applications include its use as a lead compound for the development of drugs targeting specific biological receptors.
Industry: : In material science, this compound may be used in the design of novel polymers or as a precursor for advanced materials.
Mecanismo De Acción
The mechanism by which "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" exerts its effects is typically studied in the context of its biological applications. It interacts with molecular targets such as enzymes, altering their activity through binding interactions. The pathways involved often include inhibition or activation of specific enzymatic processes, leading to downstream effects on cellular functions.
Comparación Con Compuestos Similares
When compared to similar compounds, "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" stands out due to its unique combination of functional groups, which provide distinct chemical and biological properties. Similar compounds might include:
4-cyano-N-((1r,4r)-4-(pyridin-2-yl)oxy)cyclohexyl)benzamide
N-((1r,4r)-4-(5-chloropyrimidin-2-yl)oxy)cyclohexyl)-4-cyanobenzamide
These analogs share structural similarities but differ in their substitution patterns or the nature of their functional groups, impacting their reactivity and applications.
Propiedades
IUPAC Name |
4-cyano-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-10-21-18(22-11-14)25-16-7-5-15(6-8-16)23-17(24)13-3-1-12(9-20)2-4-13/h1-4,10-11,15-16H,5-8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCWGGPNFOLERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2806213.png)
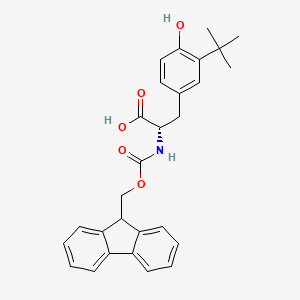
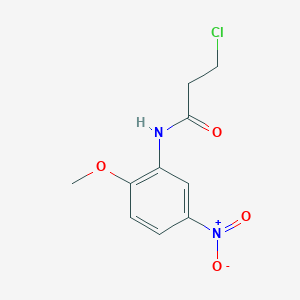
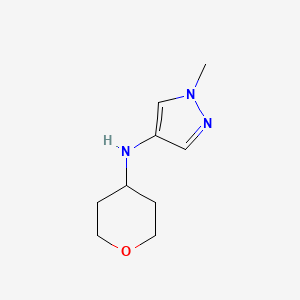

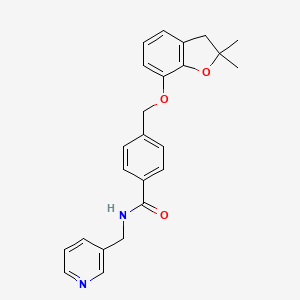
![N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2806225.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2806226.png)
![(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B2806227.png)
![Tert-butyl 6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2806228.png)
![3-(difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2806230.png)
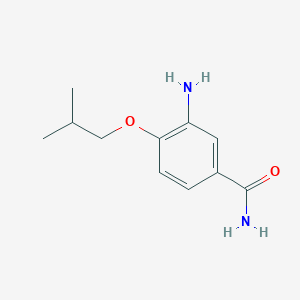
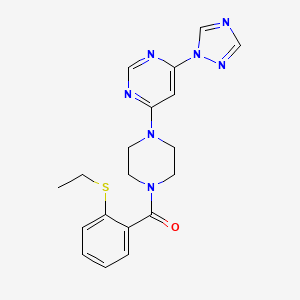
![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2806236.png)
